molecular formula C15H22BN3O4 B10770788 [1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid

[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid

Cat. No.: B10770788
M. Wt: 319.17 g/mol
InChI Key: MXZNUGFCDVAXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid: is a boronic acid derivative known for its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them versatile intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid typically involves multi-step organic reactions. One common method includes the coupling of a pyrrolidine derivative with a boronic acid precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium and ligands to facilitate the coupling process. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronate esters, while reduction can produce borane derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Biology: In biological research, this compound is studied for its potential as a protease inhibitor. Boronic acids are known to form reversible covalent bonds with the active sites of proteases, making them valuable tools for studying enzyme function and developing therapeutic agents.

Medicine: In medicine, the compound is investigated for its potential use in drug development. Boronic acid derivatives have shown promise in treating diseases such as cancer and diabetes due to their ability to inhibit specific enzymes and proteins.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique chemical properties make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid involves its interaction with molecular targets, such as enzymes and proteins. The boronic acid group forms reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to therapeutic effects. The compound’s ability to selectively target specific enzymes makes it a promising candidate for drug development.

Comparison with Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Comparison: Compared to these similar compounds, [1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid is unique due to its specific structural features, such as the pyrrolidine and pyridine moieties. These features enhance its binding affinity and specificity for certain molecular targets, making it more effective in various applications. Additionally, its unique structure allows for greater versatility in chemical reactions and potential therapeutic uses.

Properties

Molecular Formula

C15H22BN3O4

Molecular Weight

319.17 g/mol

IUPAC Name

[1-[3-methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C15H22BN3O4/c1-10(2)13(18-14(20)11-5-7-17-8-6-11)15(21)19-9-3-4-12(19)16(22)23/h5-8,10,12-13,22-23H,3-4,9H2,1-2H3,(H,18,20)

InChI Key

MXZNUGFCDVAXLG-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=NC=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.